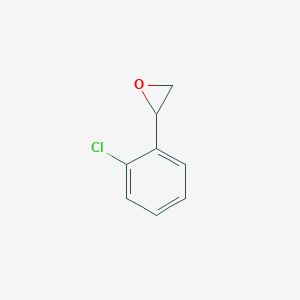

2-(2-Chlorophenyl)oxirane

Overview

Description

2-(2-Chlorophenyl)oxirane (CAS: 62717-50-4), also known as o-chlorophenyloxirane or 2-chlorostyrene oxide, is an epoxide derivative characterized by a chlorinated aromatic ring directly attached to an oxirane (epoxide) ring. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol . The compound’s structure confers reactivity typical of epoxides, such as susceptibility to nucleophilic ring-opening reactions, while the electron-withdrawing chlorine atom at the ortho position influences electronic distribution and steric interactions. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its epoxide group enables further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorostyrene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction typically occurs at room temperature and yields the desired oxirane compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include the use of dimethyl sulfide and dimethyl sulfate, followed by reaction with a carbonyl compound in the presence of a strong base and an inert organic solvent .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Overview

2-(2-Chlorophenyl)oxirane, also known as (2R)-2-(2-chlorophenyl)oxirane, is a chiral organic compound characterized by its three-membered epoxide ring and a chlorophenyl substituent. Its molecular formula is C8H7ClO, with a molecular weight of 154.59 g/mol. This compound has garnered attention in various fields due to its unique structural properties and potential applications in organic synthesis, pharmaceuticals, and materials science.

Pharmaceutical Development

This compound has shown promise as a precursor for synthesizing various bioactive compounds, including:

- Anticancer Agents: Research indicates its potential to affect the viability of cancer cell lines through mechanisms involving cellular processes disruption via the reactive epoxide group.

- Antimicrobial Agents: Studies suggest that it may exhibit significant antimicrobial activity against various bacterial strains by disrupting cell wall synthesis.

Organic Synthesis

Due to its chiral nature and reactive epoxide group, this compound serves as a valuable building block in organic synthesis:

- Chiral Auxiliary in Asymmetric Synthesis: It can be attached to prochiral substrates to achieve stereocontrol during reactions, leading to specific enantiomers.

- Precursor for Complex Molecules: The compound's unique structure allows for the creation of diverse organic compounds with desired functionalities.

Polymer Science

The presence of the epoxide ring enables ring-opening polymerization, which can lead to the formation of polymers with unique structures and functionalities:

- Biodegradable Polymers: Research suggests potential applications in developing biodegradable polymers for drug delivery systems and tissue engineering.

Antimicrobial Activity Study

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis through interaction with key enzymes.

Cancer Cell Viability Assay

Research involving several cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Further studies are required to elucidate the specific pathways affected by this compound.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)oxirane involves its ability to undergo ring-opening reactions. This process is often catalyzed by acids or bases, leading to the formation of reactive intermediates that can interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxirane Ring

Alkyl-Substituted Derivatives

2-(tert-Butyl)-2-(2-chlorophenyl)oxirane

- Molecular Formula : C₁₄H₁₉ClO

- Key Features : The tert-butyl group introduces steric hindrance, reducing reactivity toward nucleophilic attack compared to the parent compound. NMR data (δ 1.00 ppm for tert-butyl protons) confirms this structural feature .

- Applications : Used in enantioselective epoxidation studies, achieving 92% enantiomeric excess (ee) with iron/manganese catalysts .

- Its InChIKey (IKKKLHQSHUAIMM-UHFFFAOYSA-N) and SMILES (ClC=1C=CC=CC1CC2(OC2)C3(Cl)CC3) highlight its complex stereochemistry .

Trifluoromethyl-Substituted Derivatives

- 2-(2-Chlorophenyl)-2-(trifluoromethyl)oxirane

Functional Group Additions to the Aromatic Ring

Triazole-Modified Derivatives

- Epoxiconazole (ISO Name)

- Molecular Formula : C₁₇H₁₃ClFN₃O

- Key Features : Contains a 1,2,4-triazole ring linked via a methyl group to the oxirane. This structure is critical for fungicidal activity, inhibiting ergosterol biosynthesis. Environmental studies indicate low groundwater contamination risk due to strong soil adsorption (Koc > 500 mL/g ) .

Hydroxy and Phenoxy Derivatives

2-(2-Hydroxyphenyl)oxirane (CAS: 250597-24-1)

- (R)-2-((2-Chlorophenoxy)methyl)oxirane Molecular Formula: C₉H₉ClO₂ Key Features: The phenoxymethyl group enhances stability under acidic conditions, making it suitable for controlled ring-opening reactions .

Stereochemical and Pharmacological Variants

- (2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide Molecular Formula: C₁₅H₁₂ClNO₂ Key Features: The carboxamide group introduces hydrogen-bonding capacity, improving interactions with biological targets. Single-crystal X-ray studies (R factor = 0.031) confirm its stereochemistry .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Applications |

|---|---|---|---|---|---|

| 2-(2-Chlorophenyl)oxirane | C₈H₇ClO | 154.59 | Chlorophenyl | 62717-50-4 | Organic synthesis intermediate |

| Epoxiconazole | C₁₇H₁₃ClFN₃O | 329.76 | Triazole, 4-fluorophenyl | 133855-98-8 | Agricultural fungicide |

| 2-(tert-Butyl)-2-(2-chlorophenyl)oxirane | C₁₄H₁₉ClO | 238.75 | tert-Butyl | - | Catalytic epoxidation studies |

| 2-(2-Hydroxyphenyl)oxirane | C₈H₈O₂ | 136.15 | Hydroxyphenyl | 250597-24-1 | Polymer crosslinking agents |

Biological Activity

2-(2-Chlorophenyl)oxirane, also known as (2S)-2-(2-chlorophenyl)oxirane or (2R)-2-(2-chlorophenyl)oxirane, is a chiral compound characterized by its three-membered epoxide ring and a chlorophenyl substituent. Its molecular formula is C8H7ClO, with a molecular weight of approximately 154.59 g/mol. This compound has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research.

The structural uniqueness of this compound stems from its epoxide functionality, which allows it to participate in various chemical reactions. The presence of the chlorophenyl group enhances its reactivity, making it a valuable building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClO |

| Molecular Weight | 154.59 g/mol |

| Structure | Epoxide with chlorophenyl group |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may interfere with cellular processes through its reactive epoxide group. The specific mechanisms are not fully elucidated but are believed to involve interactions with proteins and nucleic acids, leading to modifications that disrupt cellular function .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. It has shown the ability to affect the viability of certain cancer cell lines, indicating its promise as a therapeutic agent. The compound's mechanism in cancer cells may involve the formation of adducts through nucleophilic attack on cellular macromolecules, leading to apoptosis or cell cycle arrest.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed using various concentrations of the compound.

- Results : Significant inhibition zones were observed for both bacterial types, with higher concentrations yielding greater effectiveness.

- : The compound demonstrates potential as an antimicrobial agent worthy of further exploration for clinical applications.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was noted across multiple cancer cell lines, suggesting a strong anticancer potential.

- : Further mechanistic studies are necessary to understand its action pathways and to optimize its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules:

- Protein Interaction : The epoxide group can react with nucleophilic side chains in proteins, leading to functional alterations that may inhibit enzymatic activity.

- Nucleic Acid Modification : Potential interactions with DNA and RNA could result in mutagenic effects or interfere with replication processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-(4-Chlorophenyl)ethanol | C8H9ClO | Alcohol derivative with similar reactivity |

| 1,3-Dichloro-2-propanol | C3H6Cl2O | Chlorinated alcohol structure |

| 4-Chloro-phenylacetone | C9H9ClO | Ketone structure with potential biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)oxirane, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via epoxidation of 2-chlorostyrene. Key methods include:

- Chemical Epoxidation : Using peracids (e.g., mCPBA) in dichloromethane at 0–25°C. Yields range from 60–85%, with purity dependent on quenching and extraction protocols .

- Enzymatic Cascade : Asymmetric epoxidation mediated by styrene monooxygenase (e.g., Pseudomonas sp.) achieves enantiomeric excess (ee) >90% for the (S)-enantiomer. Optimal conditions require NADH regeneration systems and oxygen-rich buffers .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Enzyme | Yield (%) | Enantioselectivity | Reference |

|---|---|---|---|---|

| mCPBA Epoxidation | mCPBA | 70–85 | Racemic | |

| Enzymatic Epoxidation | Styrene monooxygenase | 50–65 | >90% ee (S) |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the oxirane ring (δ 3.5–4.5 ppm for protons) and chlorophenyl substituents. Coupling constants distinguish cis/trans isomers .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry. For example, (2R,3R)-configurations show C–C bond lengths of 1.54 Å and Cl–C–C–O dihedral angles of 112° .

- Infrared (IR) Spectroscopy : Absorbances at 1250 cm (C–O–C stretch) and 750 cm (C–Cl stretch) validate functional groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, releasing HCl gas. Store at 2–8°C in amber glass .

- Light Sensitivity : UV exposure induces ring-opening reactions. Use inert atmospheres (N) for long-term storage .

- Hydrolytic Stability : Susceptible to nucleophilic attack by water. Anhydrous solvents (e.g., THF) are recommended for reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high ee in non-aqueous systems?

Methodological Answer:

- Biocatalytic Engineering : Immobilize styrene monooxygenase on mesoporous silica to enhance enzyme stability in organic solvents (e.g., hexane). This increases ee from 90% to 98% and reduces reaction time by 40% .

- Chiral Auxiliaries : Use (R)-binol-zinc complexes to direct epoxide formation. Kinetic resolution achieves 85% ee but requires post-synthetic purification .

Q. What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The oxirane carbon adjacent to the chlorophenyl group (C1) shows higher values (0.12 vs. 0.08 for C2), favoring attack by amines .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol). Polar aprotic solvents stabilize transition states, reducing activation energy by 15–20 kcal/mol .

Q. How can contradictory data on the compound’s cytotoxicity be resolved for biomedical applications?

Methodological Answer:

- Meta-Analysis : Systematically review assays (e.g., MTT vs. LDH leakage) across cell lines (HEK293 vs. HepG2). Discrepancies arise from differential metabolic activity; normalize data to protein content .

- Mechanistic Studies : Use fluorescent probes (e.g., JC-1) to assess mitochondrial membrane disruption. EC values correlate with chlorophenyl substituent lipophilicity (logP = 2.1) .

Q. What strategies differentiate this compound from analogs like 2-(4-Chlorophenyl)oxirane in mixed samples?

Methodological Answer:

- Chromatography : Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10). Retention times differ by 2.3 minutes due to steric effects from ortho-substitution .

- Mass Spectrometry : High-resolution MS/MS fragments at m/z 154.59 (parent ion) and m/z 139 (loss of CHO). Analogs show distinct fragmentation patterns (e.g., m/z 148 for 4-chloro derivatives) .

Q. What are the implications of steric effects from the chlorophenyl group on epoxide ring strain?

Methodological Answer:

- X-ray Diffraction : The Cl–C–C–O dihedral angle (112°) increases ring strain by 5 kcal/mol compared to unsubstituted oxirane. This enhances reactivity in SN2 reactions .

- Comparative Studies : 2-(Trifluoromethyl)oxirane analogs exhibit lower strain (dihedral angle = 98°) due to fluorine’s electronegativity, reducing hydrolysis rates by 30% .

Properties

IUPAC Name |

2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026618 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-50-4 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.